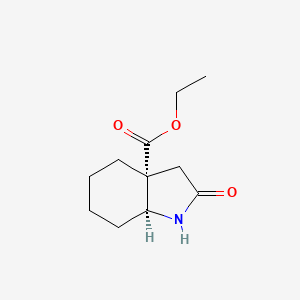

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The indole structure is a common framework in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various strategies. One such method involves the C4-acylation of ethyl pyrrole-2-carboxylate to produce key intermediates like ethyl 7-oxo-4,5,6,7-tetrahydroindole-2-carboxylate, which can be further functionalized to create a range of indole compounds . Another approach is the acetylation of ethyl 1H-indole-3-carboxylate to yield compounds such as ethyl 1-acetyl-1H-indole-3-carboxylate . These methods demonstrate the versatility of indole chemistry in accessing a variety of complex structures.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an aromatic ring system, which can exhibit planarity as seen in ethyl 1-acetyl-1H-indole-3-carboxylate. This planarity is often accompanied by various intermolecular interactions, such as C—H⋯O hydrogen bonds and π⋯π stacking, which can influence the crystal packing and stability of these compounds .

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions, which are essential for their functionalization and biological activity. For instance, the synthesis of ethyl 5-hydroxyindole-3-carboxylates involves the introduction of substituents that can significantly enhance anti-hepatitis B virus (HBV) activities, as seen with compound 7g . This highlights the importance of chemical modifications in tuning the biological properties of indole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate reveals an orthorhombic system with specific cell parameters, which can be correlated with its density and intermolecular interactions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications in drug design.

Relevant Case Studies

The anti-HBV activity of ethyl 5-hydroxyindole-3-carboxylates has been evaluated, with some derivatives showing potent activity that surpasses that of the positive control lamivudine . Additionally, the antitumor activity of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate against Hela cells in vitro has been reported, with an IC50 value of 4.71 µmol/L, indicating its potential as an anticancer agent . These case studies exemplify the therapeutic potential of indole derivatives in treating various diseases.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate serves as a precursor or intermediate in the synthesis of complex chemical structures. For example, Beccalli et al. (1994) demonstrated the conversion of indol-2(3H)-ones into ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates, highlighting its role in facilitating the formation of ethy 3-(ethynyl) derivatives Beccalli, Marchesini, & Pilati, 1994. Additionally, Mir and Mulwad (2009) explored its use in synthesizing compounds with significant antibacterial activity, emphasizing its potential in medicinal chemistry Mir & Mulwad, 2009.

Catalysis and Reaction Mechanisms

The compound and its derivatives are used in studies exploring catalysis and reaction mechanisms. Zhu, Lan, and Kwon (2003) discussed the [4 + 2] annulation process, where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, undergoing annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates Zhu, Lan, & Kwon, 2003. This showcases the compound's utility in facilitating complex chemical transformations.

Biological and Pharmacological Research

In the realm of biological and pharmacological research, compounds derived from Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate have been evaluated for their therapeutic potentials. For instance, Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates to assess their anti-hepatitis B virus (HBV) activities, identifying compounds with significant antiviral activity Zhao et al., 2006.

Material Science Applications

Moreover, the compound has implications in material science, as evidenced by Dai and Chen (2018), who utilized a series of α-diimine-based palladium catalysts for the copolymerization of ethylene with acrylic acid and other monomers, demonstrating its role in producing branched, carboxylic acid-functionalized polyolefin materials Dai & Chen, 2018.

Propriétés

IUPAC Name |

ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-15-10(14)11-6-4-3-5-8(11)12-9(13)7-11/h8H,2-7H2,1H3,(H,12,13)/t8-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEDUNZRSLYJCJ-GZMMTYOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCCC1NC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]12CCCC[C@@H]1NC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2552165.png)

![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)

![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)